This compound is primarily used in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds.
The synthesis of (2-(Benzyloxy)-5-methylphenyl)boronic acid typically involves several methods, with the Suzuki-Miyaura coupling being one of the most prominent. This reaction utilizes a palladium catalyst to couple aryl halides with boronic acids.
The method allows for the formation of (2-(Benzyloxy)-5-methylphenyl)boronic acid with high yields and purity, making it suitable for further applications in organic synthesis .
The molecular structure of (2-(Benzyloxy)-5-methylphenyl)boronic acid can be described as follows:
This structure facilitates its role in forming stable intermediates during chemical reactions while allowing for selective functionalization .
(2-(Benzyloxy)-5-methylphenyl)boronic acid participates in several important chemical reactions:
These reactions underscore the versatility of (2-(Benzyloxy)-5-methylphenyl)boronic acid as a building block in organic synthesis .
The mechanism of action for (2-(Benzyloxy)-5-methylphenyl)boronic acid primarily revolves around its role in facilitating carbon-carbon bond formation through transition metal-catalyzed reactions.
This mechanism highlights how (2-(Benzyloxy)-5-methylphenyl)boronic acid serves as an effective reagent in synthesizing complex organic compounds .
The physical and chemical properties of (2-(Benzyloxy)-5-methylphenyl)boronic acid are crucial for its applications:
These properties make it suitable for various laboratory applications, particularly in synthetic organic chemistry.
(2-(Benzyloxy)-5-methylphenyl)boronic acid has several important applications:
(2-(Benzyloxy)-5-methylphenyl)boronic acid (CAS# 127972-17-2) is an aromatic boronic acid derivative with the molecular formula C₁₄H₁₅BO₃ and a molecular weight of 242.08 g/mol. Its structure features three key functional groups that govern its reactivity and physicochemical behavior [1] [5] [9]:
The molecule exhibits moderate planarity, with dihedral angles between the boronic acid group and phenyl ring typically measuring <5° in optimized conformations. This near-coplanarity facilitates extended conjugation and influences solid-state packing [3].
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₅BO₃ | [5] |
| Molecular Weight | 242.08 g/mol | [1] |
| SMILES Notation | CC1=CC(=C(OCC2=CC=CC=C2)C=C1)B(O)O | [9] |
| Rotatable Bonds | 4 | [10] |
Spectroscopic characterization provides definitive evidence for molecular structure verification:
Methylene protons: ~5.1 ppm (2H)The boronic acid protons typically appear as a broad singlet at 8–10 ppm in DMSO, though their visibility depends on solvent and concentration [3]. ¹¹B NMR should show a characteristic peak near 30 ppm.
Infrared Spectroscopy: Key IR absorptions include:
Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak at m/z 242.1182 (calculated for C₁₄H₁₅BO₃⁺). Fragmentation patterns show prominent peaks corresponding to [M–OH]⁺ (m/z 225) and benzyl loss [M–C₇H₇]⁺ (m/z 161) [5].
Table 2: Predicted NMR Spectral Data
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methyl (-CH₃) | 2.30 | Singlet | 3H |
| Methylene (-OCH₂-) | 5.10 | Singlet | 2H |
| Aromatic H (benzyl) | 7.25–7.40 | Multiplet | 5H |
| Aromatic H (phenyl) | 6.75–7.05 | Multiplet | 3H |
| B(OH)₂ | 8.20 | Broad singlet | 2H |
Single-crystal X-ray diffraction analysis reveals that (2-(Benzyloxy)-5-methylphenyl)boronic acid crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters:
The crystal packing is dominated by hydrogen-bonded dimer motifs with an R₂²(8) graph set designation. Each dimer forms through paired O–H···O interactions between boronic acid groups of adjacent molecules (O···O distance: 2.76 Å). These dimers further link into extended chains along the [001] direction via O–H···N hydrogen bonds (O···N distance: 2.82 Å) when nitrogen-containing analogs are present, though the title compound utilizes O–H···π interactions instead [3].
Notably, the boronic acid group adopts a nearly coplanar arrangement with the phenyl ring (dihedral angle: 3.8°), facilitating intermolecular stacking interactions including:
These interactions generate layered architectures parallel to the (010) plane, stabilized by additional weak C–H···O and C–H···π contacts. The benzyloxy group exhibits free rotation in solution but adopts a fixed conformation in the solid state to minimize steric repulsion [3].
Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Z | 4 |
| Density (calculated) | 1.485 g/cm³ |
| Temperature | 100 K |
| R-factor | 0.053 |
| CCDC deposition | Supplementary to [3] |
Density Functional Theory (DFT) calculations provide electronic structure insights:
Calculated physicochemical parameters include:
Molecular dynamics simulations in aqueous solutions show that the boronic acid group undergoes rapid tautomerization between trigonal planar (B(OH)₂) and tetrahedral anionic [B(OH)₃]⁻ forms, with the latter predominating at pH > pKₐ (~9.0). The benzyloxy group exhibits rotational energy barriers of ~10 kcal/mol due to steric hindrance from the ortho-substituted boronic acid [10].
Table 4: Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| TPSA | 49.69 Ų | DFT-B3LYP/6-31G* |
| LogP | 1.25–1.39 | Consensus |
| H-bond acceptors | 3 | [1] |
| H-bond donors | 2 | [1] |
| Rotatable bonds | 4 | [10] |
| Polarizability | 25.7 ± 0.5 ų | DFT |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5